Compound Identification and Physical Properties
Compound Identification and Physical Properties
An In-depth Technical Guide to the Physical Properties of Methyl 2-Phenylpropionate and its Analogs
This technical guide provides a comprehensive overview of the physical properties of methyl 2-phenylpropionate and the closely related compound, methyl 2-methyl-2-phenylpropanoate. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support laboratory and research applications.
For clarity, this guide addresses both methyl 2-phenylpropionate and its α-methylated analog. The distinct physical properties of each are summarized below.
Table 1: Comparative Physical Properties
| Property | Methyl 2-phenylpropionate | Methyl 2-methyl-2-phenylpropanoate |
| IUPAC Name | methyl 2-phenylpropanoate (B8470279) | methyl 2-methyl-2-phenylpropanoate |
| Synonyms | Methyl 2-phenylpropionate, Methyl α-methylbenzeneacetate, Methyl Hydratropate[1] | Methyl α,α-dimethylphenylacetate, Methyl 2,2-dimethyl-2-phenylacetate[2][3] |
| CAS Number | 31508-44-8[4] | 57625-74-8[2][3][5][6][7][8][9] |
| Molecular Formula | C₁₀H₁₂O₂[4] | C₁₁H₁₄O₂[2][3][5] |
| Molecular Weight | 164.20 g/mol [4] | 178.23 g/mol [2][5][7] |
| Appearance | Colorless to light yellow/orange clear liquid[1] | Colorless to light yellow liquid[2][6] |
| Density | 1.04 g/cm³ (at 20°C) | 1.01 g/cm³[2][6] |
| Boiling Point | 221 °C | 230.2 °C at 760 mmHg[2][6], 70 °C at 1.5 Torr[2][3] |
| Flash Point | 89 °C | 92.2 °C[2][3][5][6] |
| Refractive Index | 1.499 | 1.491[2][3][5] |
| Polar Surface Area | Not specified | 26.3 Ų[2][5][7] |
| XLogP3 | Not specified | 2.6[2][3][5][7] |
| Solubility | Not specified | Soluble in organic solvents like ethanol (B145695) and dimethylformamide.[5] |
| Storage | Room temperature, recommended in a cool, dark place (<15°C) | Sealed in a dry environment at room temperature[5] |
Experimental Protocols for Property Determination
This section details the standard methodologies for determining key physical properties of liquid compounds such as methyl 2-phenylpropionate.
Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] This method is suitable for small quantities of liquid.
Apparatus:
-
Thiele tube
-
Thermometer
-
Fusion tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner)
-
Sample liquid
Procedure:
-
A few drops of the liquid sample are placed into the fusion tube.
-
The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2]
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[2]
-
Heating is stopped when a continuous stream of bubbles emerges.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance.[2] The pycnometer method provides a precise measurement.
Apparatus:
-
Pycnometer (a small glass flask with a fitted stopper and a capillary tube)
-
Analytical balance
-
Sample liquid
-
Reference liquid (e.g., distilled water)
Procedure:
-
A clean, dry pycnometer is accurately weighed on an analytical balance (m₁).[2]
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.
-
The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped off.[2]
-
The filled pycnometer is weighed again to determine its mass (m₂).[2]
-
The mass of the liquid is calculated as m_liquid = m₂ - m₁.[2]
-
To determine the exact volume of the pycnometer (V), the process is repeated with a reference liquid of known density (e.g., distilled water).[2]
-
The density of the sample liquid is then calculated by dividing its mass by the known volume of the pycnometer.[2]
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a material.[2]
Apparatus:
-
Abbe refractometer
-
Light source (often built-in)
-
Dropper or pipette
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Soft lens tissue
Procedure:
-
The prism surfaces of the refractometer are cleaned with a suitable solvent and a soft lens tissue.[2]
-
A few drops of the sample liquid are placed on the lower prism.
-
The prisms are closed and locked.
-
The light source is switched on, and the eyepiece is adjusted to focus the crosshairs.
-
The adjustment knob is turned until the light and dark fields become visible.
-
The compensator knob is adjusted to eliminate any color fringe at the boundary, making it sharp.[2]
-
The adjustment knob is used to align the boundary line precisely with the center of the crosshairs.[2]
-
The refractive index value is read directly from the instrument's scale. The temperature must also be recorded as the refractive index is temperature-dependent.[2]
Synthetic Pathway
Methyl 2-methyl-2-phenylpropanoate serves as a key intermediate in the synthesis of various compounds, including derivatives with antihistamine activity.[5] A common laboratory synthesis is detailed below.
Synthesis of Methyl 2-methyl-2-phenylpropanoate:
The synthesis involves the esterification of 2-methyl-2-phenylpropionic acid.
Reactants:
-
2-methyl-2-phenylpropionic acid
-
N,N-dimethylformamide (DMF) as solvent
-
Sodium hydrogencarbonate (NaHCO₃) as a base
-
Methyl iodide (CH₃I) as the methylating agent
Procedure:
-
Dissolve 2-methyl-2-phenylpropionic acid in N,N-dimethylformamide.[5]
-
Add sodium hydrogencarbonate to the solution.[5]
-
Follow with the addition of methyl iodide.[5]
-
Stir the mixture at room temperature for an extended period (e.g., 40 hours).[5]
-
Pour the reaction mixture into ice water and adjust the pH to approximately 3.0 with 1N HCl.[5]
-
Extract the aqueous mixture with ether (repeated three times).[5]
-
Combine the organic phases, wash with water, dry over magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent to yield the crude product.[5]
References
- 1. Methyl 2-Phenylpropanoate | 31508-44-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Methyl 2-phenylpropanoate | 31508-44-8 | GBA50844 [biosynth.com]
- 5. Methyl 2-Methyl-2-phenylpropanoate|CAS 57625-74-8 [benchchem.com]
- 6. Methyl 2-methyl-2-phenylpropanoate CAS 57625-74-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-methyl-2-phenylpropanoate | CAS#:57625-74-8 | Chemsrc [chemsrc.com]
- 9. 57625-74-8|Methyl 2-methyl-2-phenylpropanoate|BLD Pharm [bldpharm.com]
